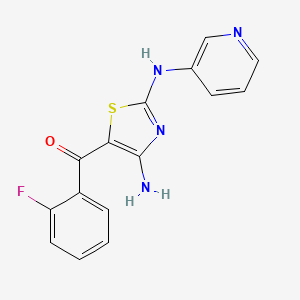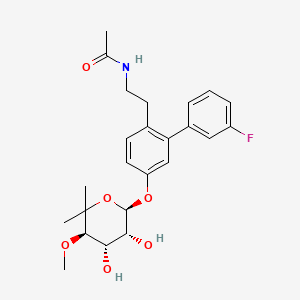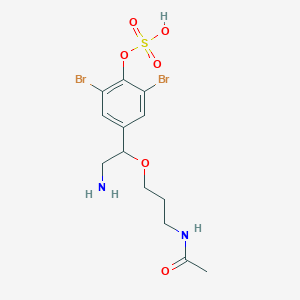![molecular formula C52H79N5O12 B560544 (1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone CAS No. 221877-56-1](/img/structure/B560544.png)
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Vue d'ensemble
Description
La 42-(2-tétrazolyl)rapamycine est un composé pro-agent d'un analogue de la rapamycine. La rapamycine, initialement dérivée de la bactérie Streptomyces hygroscopicus, est un inhibiteur spécifique bien connu de la voie de la cible mammalienne de la rapamycine (mTOR)
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 42-(2-tétrazolyl)rapamycine implique la modification de la rapamycine pour introduire un groupe tétrazole en position 42.
Méthodes de production industrielle : La production industrielle de la 42-(2-tétrazolyl)rapamycine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, du pH et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté .
Types de réactions :
Oxydation : La 42-(2-tétrazolyl)rapamycine peut subir des réactions d'oxydation, en particulier au niveau de la partie tétrazole.
Réduction : Le composé peut également être réduit dans des conditions spécifiques, affectant le groupe tétrazole.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de tétrazole oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle tétrazole .
4. Applications de la recherche scientifique
La 42-(2-tétrazolyl)rapamycine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres analogues de la rapamycine ayant des propriétés thérapeutiques potentielles.
Biologie : Le composé est utilisé dans des études relatives à la croissance cellulaire, la prolifération et l'apoptose en raison de son activité inhibitrice de la mTOR.
5. Mécanisme d'action
La 42-(2-tétrazolyl)rapamycine exerce ses effets en inhibant la voie mTOR. Le composé se lie à l'immunophiline FKBP12, formant un complexe qui interagit avec la protéine mTOR. Cette interaction inhibe l'activité kinase de la mTOR, ce qui conduit à la suppression de la croissance et de la prolifération cellulaires. La voie mTOR est impliquée dans divers processus cellulaires, notamment la synthèse protéique, l'autophagie et le métabolisme .
Composés similaires :
Zotarolimus : Un autre analogue de la rapamycine ayant une activité inhibitrice de la mTOR similaire.
Evérolimus : Un dérivé de la rapamycine utilisé en thérapie anticancéreuse et en immunosuppression.
Témisirolimus : Un autre analogue de la rapamycine utilisé dans le traitement du carcinome à cellules rénales.
Unicité : La 42-(2-tétrazolyl)rapamycine est unique en raison de la présence du groupe tétrazole, qui peut améliorer son affinité de liaison et sa spécificité pour la voie mTOR. Cette modification peut également améliorer les propriétés pharmacocinétiques du composé, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
42-(2-Tetrazolyl)rapamycin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other rapamycin analogs with potential therapeutic properties.
Biology: The compound is employed in studies related to cell growth, proliferation, and apoptosis due to its mTOR inhibitory activity.
Mécanisme D'action
42-(2-Tetrazolyl)rapamycin exerts its effects by inhibiting the mTOR pathway. The compound binds to the immunophilin FKBP12, forming a complex that interacts with the mTOR protein. This interaction inhibits mTOR’s kinase activity, leading to the suppression of cell growth and proliferation. The mTOR pathway is involved in various cellular processes, including protein synthesis, autophagy, and metabolism .
Comparaison Avec Des Composés Similaires
Zotarolimus: Another rapamycin analog with similar mTOR inhibitory activity.
Everolimus: A derivative of rapamycin used in cancer therapy and immunosuppression.
Temsirolimus: Another rapamycin analog used in the treatment of renal cell carcinoma.
Uniqueness: 42-(2-Tetrazolyl)rapamycin is unique due to the presence of the tetrazole group, which can enhance its binding affinity and specificity for the mTOR pathway. This modification can also improve the compound’s pharmacokinetic properties, making it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURNHYDSJVLLPN-JUKNQOCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221877-56-1 | |
| Record name | (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221877-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
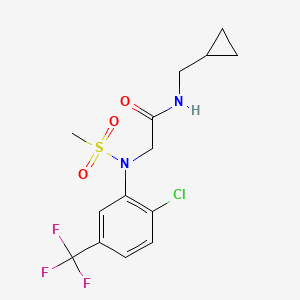
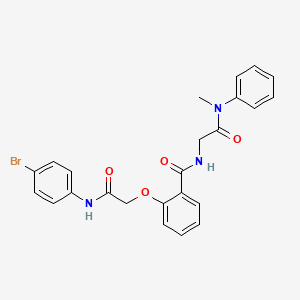
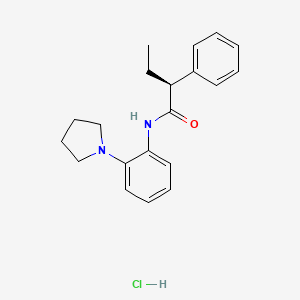
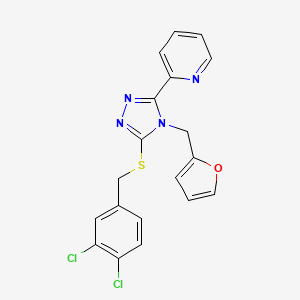


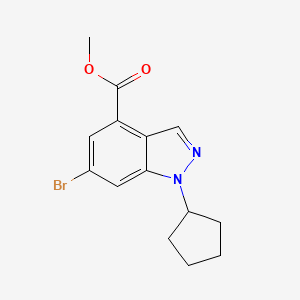
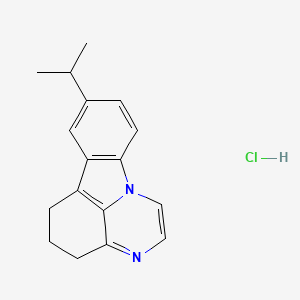
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
